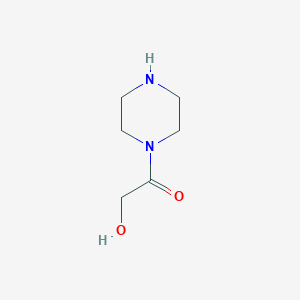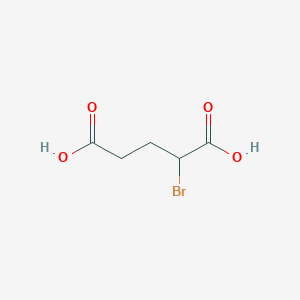
2-Bromopentanedioic acid
Descripción general
Descripción
2-Bromopentanedioic acid is not directly discussed in the provided papers. However, the papers do mention various brominated compounds and their applications in chemical synthesis, which can provide indirect insights into the nature of brominated acids like this compound. For instance, brominated compounds are often used as intermediates in the synthesis of more complex molecules due to their reactivity .
Synthesis Analysis
The synthesis of brominated compounds can involve multicomponent chemistry, as seen with 2-bromo-6-isocyanopyridine, which serves as a convertible isocyanide for synthetic efficiency . Similarly, 2-bromobenzoic acids are used as building blocks in the synthesis of spiro compounds . Although these papers do not directly describe the synthesis of this compound, they suggest that brominated intermediates can be versatile in constructing a variety of chemical structures.
Molecular Structure Analysis
The molecular structure of brominated compounds can be quite complex, as evidenced by the structural elucidation of enantiopure and racemic 2-bromo-3-methylbutyric acid . The crystal structures of these compounds reveal specific intermolecular interactions and preferred conformations in the solid state. While this compound is not specifically mentioned, it can be inferred that its molecular structure would also exhibit unique characteristics due to the presence of the bromine atom.
Chemical Reactions Analysis
Brominated compounds participate in a variety of chemical reactions. For example, 2-bromoacetoxybenzoic acid, a brominated analog of aspirin, shows structural similarities and potential reactivity patterns . The papers also discuss transformations of brominated intermediates into other functional groups, such as the conversion of 2-(bromomethyl)aziridines into aminopentanedinitriles . These examples highlight the reactivity of bromine in facilitating chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be quite distinct. For instance, the crystal structure of 2-bromoacetoxybenzoic acid reveals specific bond-angle distortions and a disordered bromine atom . The papers do not provide direct information on the properties of this compound, but they do suggest that the presence of a bromine atom can significantly influence the physical and chemical properties of a compound.
Aplicaciones Científicas De Investigación
1. Catalysis and Chemical Reactions
2-Bromopentanedioic acid finds application in catalysis and chemical reactions. In a study examining the relationship between 2-methylpentane cracking activity and the acid properties of various zeolites, it was found that the activity per strong Bronsted site remained essentially constant despite the presence of strongly acidic Lewis acid sites (Kuehne, Kung, & Miller, 1997). Another study involving the isomerization of n-pentane and o-xylene on dealuminated H-mordenites showed the importance of Lewis acidity, suggesting a synergistic enhancement of acidity by the interaction between Bronsted and Lewis acid centers (Hong, Gruver, & Fripiat, 1994).
2. Antineoplastic Activity
Research has also been conducted on the synthesis and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives. These derivatives have shown encouraging antineoplastic activity both in vitro and in vivo against various human cell lines and Ehrlich ascites carcinoma in mice (Dutta, Ravali, Ray, & Nagarajan, 2015).
3. Microbiology and Biotechnology
In microbiology and biotechnology, studies have investigated the role of similar compounds, such as 2-Bromooctanoic acid, in the synthesis of polyhydroxyalkanoic acid (PHA) in Pseudomonas fluorescens. This research provides insights into the use of such compounds in increasing the yield of conversion of substituted fatty acids into PHA (Lee et al., 2004).
4. Chemistry Education
In the field of chemistry education, 2-bromopentane, a closely related compound, has been used in undergraduate organic laboratory experiments to investigate elimination reactions of alkyl halides, providing valuable educational insights into chemical reactions and analysis techniques (Latimer, 2003).
5. Environmental Science
The compound also plays a role in environmental science. A study identified and quantified aerosol polar oxygenated compounds, including derivatives of monoterpenes, in atmospheric particulate matter. This research helps in understanding the contribution of biogenic hydrocarbons to the regional and global aerosol burden (Jaoui et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUBAEDKWAHORT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594923 | |
| Record name | 2-Bromopentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51528-22-4 | |
| Record name | 2-Bromopentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



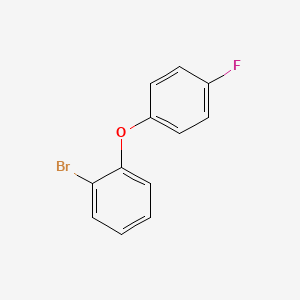

![1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1289602.png)

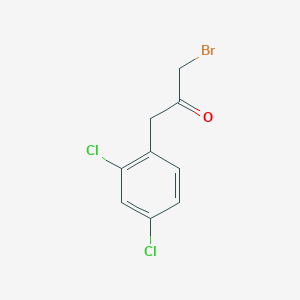
![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)
![3-Bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1289619.png)
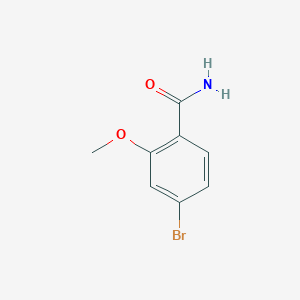

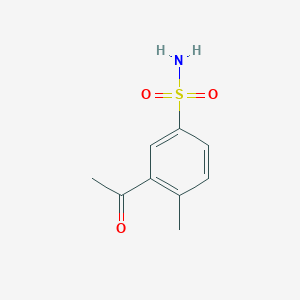

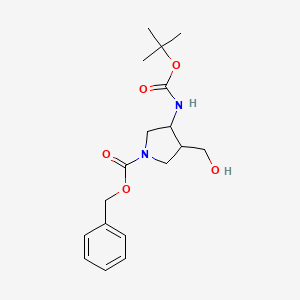
![2-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid](/img/structure/B1289641.png)
